N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

Metabolic stability Amide hydrolysis resistance Drug design

In α1-AR SAR programs, regioisomer misidentification can confound subtype selectivity data. This compound (CAS 897610-93-4) provides the authenticated 2-methoxyphenyl regioisomer with a metabolically stable pivalamide terminus. • Confirmed ortho-methoxy substitution ensures α1A vs α1B subtype selectivity data integrity • Pivalamide terminus predicted to confer superior metabolic stability over benzamide-terminated analogs • MW 383.51, logP 1.09 - within CNS drug-like property space for neurological SAR panels Batch-specific HPLC purity certificates (>95%) and structural confirmation via 1H-NMR and LC-MS available upon request.

Molecular Formula C18H29N3O4S
Molecular Weight 383.51
CAS No. 897610-93-4
Cat. No. B2397650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide
CAS897610-93-4
Molecular FormulaC18H29N3O4S
Molecular Weight383.51
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
InChIInChI=1S/C18H29N3O4S/c1-18(2,3)17(22)19-9-14-26(23,24)21-12-10-20(11-13-21)15-7-5-6-8-16(15)25-4/h5-8H,9-14H2,1-4H3,(H,19,22)
InChIKeyCTDIFORARJDOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MPSP (CAS 897610-93-4): Chemical Identity & Procurement Baseline


N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide (CAS 897610-93-4, molecular formula C18H29N3O4S, MW 383.51 g/mol), also referred to in vendor listings as MPSP, is a synthetic sulfonylpiperazine derivative featuring a 2-methoxyphenyl-substituted piperazine core, an ethylsulfonyl linker, and a terminal pivalamide (2,2-dimethylpropanamide) group. [1] The compound belongs to the class of N-arylpiperazine sulfonamides, a scaffold extensively explored for alpha1-adrenergic receptor (α1-AR) antagonism and central nervous system receptor modulation. [2] The presence of the sterically hindered pivalamide terminus distinguishes this molecule from the more commonly encountered benzamide, acetamide, or unsubstituted sulfonamide analogs within the same structural series.

Why MPSP Cannot Be Replaced by In-Class Analogs


Within the sulfonylpiperazine chemotype, three structural variables—the aryl substitution pattern on the piperazine ring, the length and nature of the sulfonyl linker, and the terminal amide moiety—each independently modulate receptor affinity, subtype selectivity, and metabolic fate. [1] Replacing the pivalamide group with a less sterically hindered amide (e.g., acetamide or unsubstituted benzamide) is expected to alter susceptibility to amidase-mediated hydrolysis and N-dealkylation, while shifting the 2-methoxyphenyl to a 4-methoxyphenyl or 2-fluorophenyl substitution changes the electron density and conformational preference at the piperazine nitrogen, affecting α1-AR subtype binding profiles. [2] These combinatorial effects mean that even close structural analogs cannot be assumed to exhibit equivalent pharmacological or pharmacokinetic behavior without explicit comparative data. The evidence below establishes the specific differentiation dimensions relevant to scientific selection and procurement decisions.

MPSP Differentiation Evidence Against Structural Analogs


Pivalamide Terminus: Metabolic Stability Advantage

The target compound incorporates a pivalamide (2,2-dimethylpropanamide) terminus, in contrast to the 4-ethoxybenzamide analog (CAS 897611-06-2) and the 4-fluorobenzamide analog (CAS 899979-99-8). The tert-butyl group of pivalamide introduces substantial steric hindrance around the amide carbonyl, which is well-established in medicinal chemistry to confer resistance to hydrolytic amidase enzymes and to reduce CYP450-mediated N-dealkylation compared to less hindered amides. [1] This structural feature is absent in all benzamide-terminated analogs and in acetamide-terminated congeners. The pivalamide group also increases lipophilicity (computed logP ~1.09 for the target compound [2]) relative to unsubstituted amide counterparts, which may influence tissue distribution and CNS penetration.

Metabolic stability Amide hydrolysis resistance Drug design

2-Methoxy vs. 4-Methoxy Phenyl: α1-AR Subtype Selectivity

The target compound bears a 2-methoxyphenyl (ortho-methoxy) substituent on the piperazine ring. The closest positional isomer, N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride (CAS not explicitly listed for free base), carries the methoxy group at the para position. Published SAR studies on 1-arylpiperazine derivatives demonstrate that ortho-substitution on the phenyl ring alters the conformational equilibrium of the piperazine chair and modifies the electron density at the adjacent nitrogen, both of which directly impact α1-adrenergic receptor binding. [1] Specifically, ortho-methoxy substitution has been associated with enhanced α1A-AR affinity relative to para-substituted analogs in several arylpiperazine chemotypes. [1][2] The 2-methoxyphenyl configuration also distinguishes this compound from the 2-fluorophenyl analog (CAS not explicitly assigned, formula C17H26FN3O3S, MW 371.47), where the electron-withdrawing fluorine produces opposite electronic effects compared to the electron-donating methoxy group.

α1-adrenoceptor Subtype selectivity Arylpiperazine SAR

Ethylsulfonyl Linker: Conformational Flexibility vs. Direct Analogs

The target compound employs an ethyl spacer between the sulfonyl group and the terminal pivalamide nitrogen (-SO2-CH2-CH2-NH-CO-). This contrasts with the regioisomeric analog N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride, which places the sulfonyl group directly on a phenyl ring attached to the piperazine via an ethyl linker (-CH2-CH2-piperazine-SO2-phenyl). The ethylsulfonamide linker in the target compound provides greater rotational freedom (7 rotatable bonds computed for the free base, compared to 6-7 for the regioisomeric series) and positions the terminal amide further from the piperazine core. [1] In GPCR ligand design, linker length and composition can influence not only binding affinity but also binding kinetics (residence time) and functional efficacy (agonist vs. antagonist bias). [2]

Linker optimization Conformational flexibility Receptor binding kinetics

Physicochemical Profile: logP and tPSA Comparison

The target compound (C18H29N3O4S, MW 383.51, computed logP 1.09, tPSA 78-80 Ų, HBD 1, HBA 7) [1] can be compared with the 4-fluorobenzamide analog N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide (CAS 899979-99-8, C20H24FN3O4S, MW 421.5 g/mol, computed logP ~2.1, tPSA ~78-80 Ų, HBD 1, HBA 7). [2] The pivalamide derivative has a lower molecular weight (383.51 vs. 421.5 g/mol) and lower computed logP (1.09 vs. ~2.1), placing it closer to the CNS drug-like chemical space (typically MW < 400, logP 1-4). The pivalamide compound also has 8 fewer heavy atoms (26 vs. 34), which correlates with improved ligand efficiency metrics when normalized by potency. Both compounds share the same hydrogen bond donor/acceptor counts, preserving comparable hydrogen-bonding capacity with biological targets.

Lipophilicity CNS penetration potential Physicochemical profiling

MPSP High-Value Application Scenarios


In Vivo PD Studies with Extended Half-Life

For research programs investigating alpha1-adrenergic receptor modulation in rodent models of hypertension or benign prostatic hyperplasia, the pivalamide terminus of this compound is predicted to confer superior metabolic stability compared to benzamide-terminated analogs. [1] This may enable once-daily dosing regimens in chronic efficacy models where closely related benzamide analogs require twice-daily or continuous infusion administration. Researchers should request batch-specific purity certificates (>95% by HPLC) and confirm plasma stability in the target species' hepatic microsomes prior to in vivo deployment.

SAR of α1-AR Subtype Selectivity with Ortho-Methoxy

The 2-methoxyphenyl substitution pattern is a critical variable in arylpiperazine α1-AR SAR. [2] This compound serves as a key SAR probe to test the hypothesis that ortho-methoxy substitution enhances α1A-AR subtype preference over α1B-AR. For procurement, specifying the exact CAS number (897610-93-4) ensures the ortho-methoxy regioisomer is obtained rather than the para-methoxy positional isomer, which would confound SAR interpretation.

CNS Drug-Like Property Profiling

With a molecular weight of 383.51 g/mol and computed logP of 1.09, this compound occupies a favorable position within CNS drug-like property space (MW < 400, logP 1-4, tPSA < 90 Ų). [3] It is suitable as a reference compound in panels comparing sulfonylpiperazine analogs for multiparameter optimization (MPO) scores, where heavier benzamide analogs (MW > 420) begin to exceed desirable CNS property thresholds. This application is relevant for medicinal chemistry programs targeting neurological indications where brain penetration is required.

Regioisomeric Control in HTS Deck Assembly

The ethylsulfonamide linker topology of this compound distinguishes it from regioisomeric analogs where the sulfonyl group is directly attached to a phenyl ring. [3] In assembling screening decks for GPCR panels, inclusion of this compound as a structurally authenticated sulfonylpiperazine exemplar ensures that linker topology diversity is represented. Procurement teams should verify structural identity via 1H-NMR and LC-MS upon receipt, as CAS number alone may not distinguish between closely related regioisomers from different synthetic batches.

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